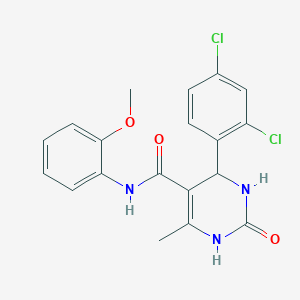
4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3O3 and its molecular weight is 406.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research efforts have focused on synthesizing novel compounds derived from pyrimidine carboxamides to explore their biological activities. For instance, the synthesis of new heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the versatility of pyrimidine derivatives in medicinal chemistry. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of tetrahydropyrimidine-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents showed significant inhibition on bacterial and fungal growth, suggesting their usefulness as antimicrobial agents (Akbari et al., 2008).
Molecular Structure Studies
The crystal structures of anticonvulsant enaminones, including compounds related to tetrahydropyrimidine carboxamides, have been determined to understand their molecular configurations and hydrogen bonding patterns. Such studies provide insights into the structural basis of their biological activities and facilitate the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
Antidiabetic Activity Screening
Research on novel dihydropyrimidine derivatives has shown their potential in antidiabetic treatments. The in vitro antidiabetic activity of these compounds was evaluated using the α-amylase inhibition assay, indicating their promise as antidiabetic agents (Lalpara et al., 2021).
Cytotoxicity Studies
The synthesis and characterization of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for the development of new cancer therapies (Hassan, Hafez, & Osman, 2014).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-10-16(18(25)23-14-5-3-4-6-15(14)27-2)17(24-19(26)22-10)12-8-7-11(20)9-13(12)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTTZQMQILEDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B2457976.png)
![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)
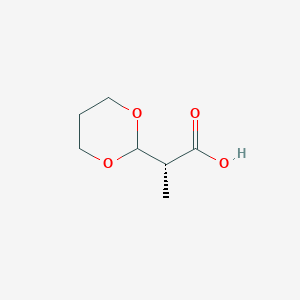
![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)
![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)

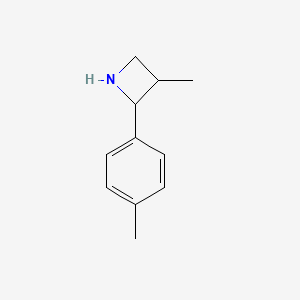

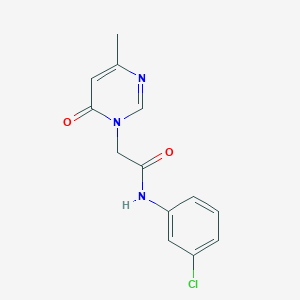
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate](/img/structure/B2457991.png)
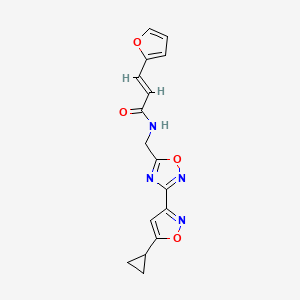
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)
![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)
